Cas no 1955-21-1 (2,6-Diiodobenzene-1,4-diol)
2,6-Diiodobenzene-1,4-diol is a diiodinated aromatic compound featuring hydroxyl groups at the 1,4-positions and iodine substituents at the 2,6-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of halogenated polyphenols and pharmaceutical building blocks. The presence of iodine enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, due to the favorable leaving-group properties of iodine. Additionally, its symmetrical substitution pattern ensures controlled regioselectivity in further functionalization. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Its high purity and well-defined structure make it suitable for research and fine chemical applications.
2,6-Diiodobenzene-1,4-diol structure
Product Name:2,6-Diiodobenzene-1,4-diol
2,6-Diiodobenzene-1,4-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediol,2,6-diiodo-
- 2 6-DIIODOHYDROQUINONE
- 2,6-Diiodo-1,4-benzenediol
- 2,6-diiodobenzene-1,4-diol
- 2,6-Diiodoquinol
- BRN 2209260
- Hydroquinone, 2,6-diiodo-
- 3,5-Diiodobenzoquinone
- 1955-21-1
- DTXSID2062086
- EINECS 217-791-5
- SCHEMBL71182
- 3-06-00-04441 (Beilstein Handbook Reference)
- NS00026377
- FT-0633936
- 2,6-Diiodo-1,4-benzenediol #
- 2,6-Diiodohydroquinone
- 1,4-Benzenediol, 2,6-diiodo-
- 2,6-Diiodobenzene-1,4-diol
-
- Inchi: 1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
- InChI Key: TXLWEPPRCDCHRB-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1O)I)O
Computed Properties
- Exact Mass: 361.82912
- Monoisotopic Mass: 361.83
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: NA
- Density: 2.8±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 308.5±42.0 °C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.801
- PSA: 40.46
2,6-Diiodobenzene-1,4-diol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2,6-Diiodobenzene-1,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455695-25mg |
2,6-Diiodobenzene-1,4-diol |
1955-21-1 | 25mg |
$253.00 | 2023-05-18 | ||
| TRC | D455695-100mg |
2,6-Diiodobenzene-1,4-diol |
1955-21-1 | 100mg |
$873.00 | 2023-05-18 | ||
| TRC | D455695-250mg |
2,6-Diiodobenzene-1,4-diol |
1955-21-1 | 250mg |
$ 1800.00 | 2023-09-07 |
2,6-Diiodobenzene-1,4-diol Related Literature
-
Craig A. Bayse New J. Chem. 2018 42 10623
-
2. Rotational isomerism in 1,2-dinitro-1,2-diphenylethane and 2,3-dinitro-2,3-diphenylbutaneLawrence H. L. Chia,Bee Geok Tan,Hsing Hua Huang J. Chem. Soc. Perkin Trans. 2 1989 291
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